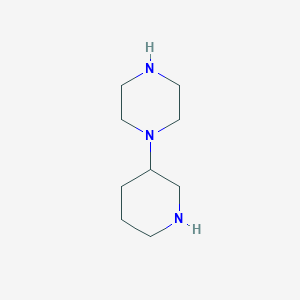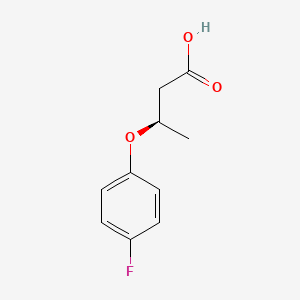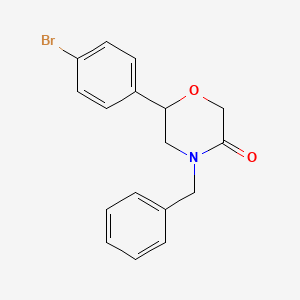
4-Benzyl-6-(4-bromophenyl)morpholin-3-one
描述
4-Benzyl-6-(4-bromophenyl)morpholin-3-one is a heterocyclic compound that features a morpholine ring substituted with a benzyl group and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-(4-bromophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated benzene derivative under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydride.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Benzyl-6-(4-bromophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Dehalogenated products or reduced morpholine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
4-Benzyl-6-(4-bromophenyl)morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on cellular pathways and potential as a therapeutic agent.
作用机制
The mechanism of action of 4-Benzyl-6-(4-bromophenyl)morpholin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar residues. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Benzyl-6-(thiophen-2-yl)-pyrimidin-2-amine: Similar in structure but contains a thiophene ring instead of a bromophenyl group.
4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine core with a bromophenyl group.
Uniqueness
4-Benzyl-6-(4-bromophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and bromophenyl groups on the morpholine ring makes it a versatile intermediate for further chemical modifications.
属性
分子式 |
C17H16BrNO2 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
4-benzyl-6-(4-bromophenyl)morpholin-3-one |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChI 键 |
ICLQJPZRDXEYAM-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
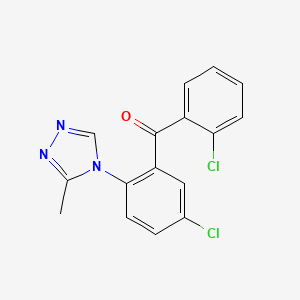
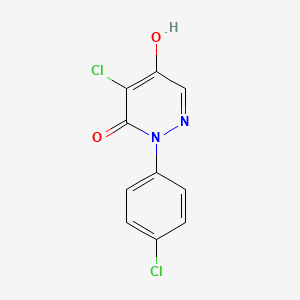
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B8747362.png)

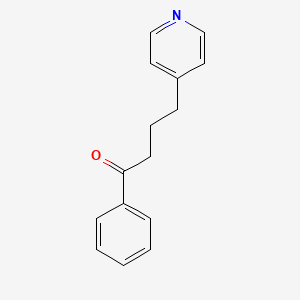
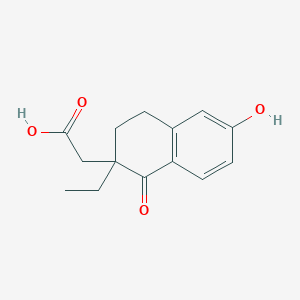
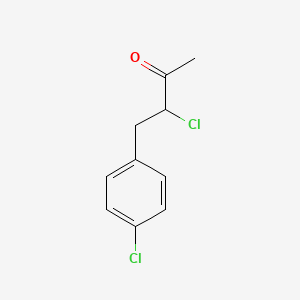
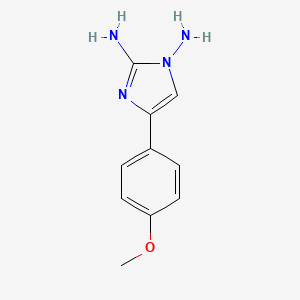
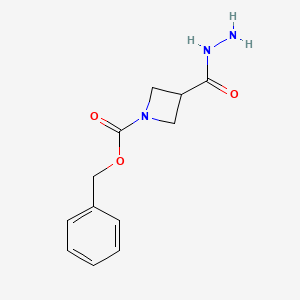
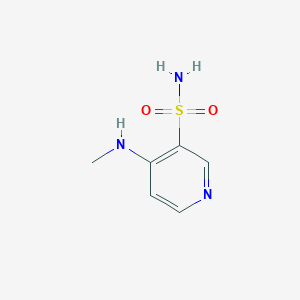
![Methyl 7-(6-methoxypyridin-2-yl)-2-(methylsulfinyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8747419.png)
![7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine](/img/structure/B8747432.png)
